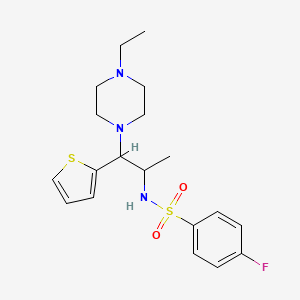

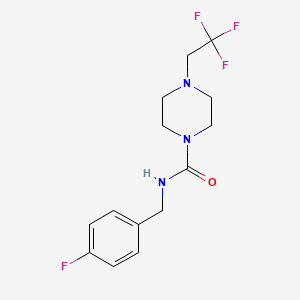

![molecular formula C12H18ClNO B3002737 1-[(2-Methoxyphenyl)methyl]cyclobutan-1-amine hydrochloride CAS No. 1439902-23-4](/img/structure/B3002737.png)

1-[(2-Methoxyphenyl)methyl]cyclobutan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of cyclobutane derivatives can involve reactions with cyclobutenediones, as described in the first paper. Primary aromatic amines react with 2-hydroxy-1-phenyl-1-cyclobuten-3.4-dione to form cyclobutenediylium-diolates . Although the exact synthesis of 1-[(2-Methoxyphenyl)methyl]cyclobutan-1-amine hydrochloride is not detailed, similar synthetic pathways may be applicable, involving the reaction of a cyclobutenedione with an amine containing a methoxyphenyl group.

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is confirmed through spectroscopic measurements . While the exact structure of this compound is not provided, it can be inferred that its structure would also be confirmed using similar spectroscopic techniques, ensuring the correct formation of the cyclobutane ring and the attachment of the methoxyphenyl group.

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of this compound. However, the reactivity of cyclobutane derivatives with carbenes is noted in the second paper, where 1,2-dimethoxybiphenylene reacts with dichlorocarbene to form various cycloheptenone derivatives . This suggests that cyclobutane derivatives can undergo reactions with electrophilic species, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of novel cyclobutane derivatives are described in the first paper . While specific properties of this compound are not mentioned, it can be assumed that it would exhibit properties characteristic of cyclobutane derivatives, such as stability of the ring structure and reactivity of the amine group. The presence of the methoxy group could also influence its physical properties, such as solubility and boiling point.

Scientific Research Applications

Synthesis and Structural Analysis

- Stereodivergent Syntheses of Bis(cyclobutane) β-Dipeptides : This research discusses the synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate, starting from 2-methoxycarbonyl-(1R,2S)-cyclobutane-1-carboxylic acid, highlighting its application in creating enantiomeric β-amino acids and bis(cyclobutane) β-dipeptides (Izquierdo et al., 2002).

Chemical Properties and Interactions

Oxime Derivatives Including Succinimid and Morpholin Groups : This study presents compounds with a cyclobutane ring, an oxime group, and a benzene ring, providing insights into their crystallization and molecular interactions (Dinçer et al., 2005).

Synthesis of 3-Benzyl-1,3-thiazolidines : The formation of reactive azomethine ylide and its interception by cyclic thioketones to give spirocyclic 1,3-thiazolidines, demonstrates the reactivity and potential applications of compounds with methoxymethyl groups (Gebert et al., 2003).

Antimicrobial Activity of Schiff Bases : Research on Schiff base ligands containing cyclobutane and thiazole rings, including their antimicrobial properties, shows the potential biomedical applications of such compounds (Cukurovalı et al., 2002).

Medicinal Chemistry Applications

An Asymmetric Synthesis of Levetiracetam : The use of [(1S)1-(4-methoxyphenyl)ethyl]amine hydrochloride as a chiral auxiliary in synthesizing (S)-levetiracetam illustrates the importance of such compounds in medicinal chemistry (Raju et al., 2014).

Bio-Oxidation of Aromatic Amines : This study explores the bio-oxidation of aromatic amines, including methoxyphenyl compounds, by T. versicolor laccase, demonstrating their potential in enzymatic processes and organic synthesis (Bassanini et al., 2023).

Mechanism of Action

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

1-[(2-methoxyphenyl)methyl]cyclobutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-14-11-6-3-2-5-10(11)9-12(13)7-4-8-12;/h2-3,5-6H,4,7-9,13H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMOWZZRJONRSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC2(CCC2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

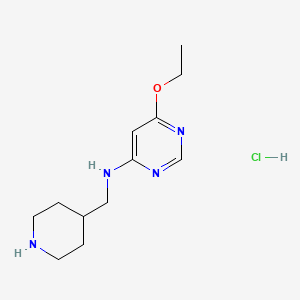

![3,4-dimethyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B3002655.png)

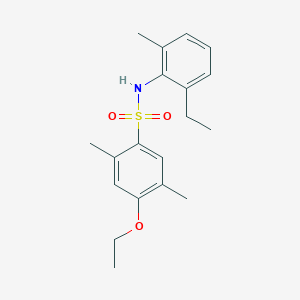

![(2E,NZ)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B3002658.png)

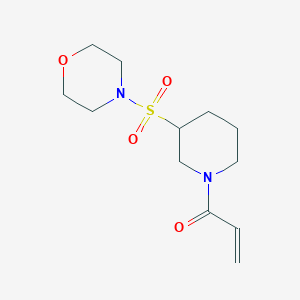

![2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3002659.png)

![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide](/img/structure/B3002661.png)

![1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide](/img/structure/B3002663.png)

![[2-[(2-Methoxyphenyl)iminomethyl]phenyl] 2-bromobenzoate](/img/structure/B3002664.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine](/img/structure/B3002669.png)

![4-(2-Cyclopentylsulfanylacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B3002673.png)